4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol

Catalog No.
S8465001
CAS No.
M.F
C40H26O4
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol

Product Name

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol

IUPAC Name

4-[3,6,8-tris(4-hydroxyphenyl)pyren-1-yl]phenol

Molecular Formula

C40H26O4

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C40H26O4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22,41-44H

InChI Key

QUTBOLCVZGYEJF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)O

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol is a complex organic compound characterized by its tetravalent structure, featuring a pyrene core substituted at the 1, 3, 6, and 8 positions with four phenolic groups. Its molecular formula is C40H26O4C_{40}H_{26}O_{4} and it has a molecular weight of approximately 570.63 g/mol. This compound is notable for its potential applications in materials science and biochemistry due to its unique structural properties and photophysical characteristics .

The chemical behavior of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol can be explored through various types of reactions:

  • Condensation Reactions: This compound can participate in condensation polymerization to form covalent organic frameworks when reacted with suitable aldehydes, such as 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde .
  • Oxidation Reactions: The phenolic groups can undergo oxidation to form quinones, which may alter the electronic properties of the compound and enhance its reactivity.
  • Substitution Reactions: The presence of hydroxyl groups allows for potential substitution reactions that can modify the compound’s functional properties.

The synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol typically involves:

  • Starting Materials: The synthesis begins with pyrene derivatives and phenolic compounds.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions to ensure proper substitution at the desired positions on the pyrene core.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the target compound from by-products.

Methods may vary based on the desired yield and purity levels required for specific applications .

The applications of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol are diverse:

  • Fluorescent Probes: Its fluorescent properties make it suitable for use in biological imaging and sensing applications.
  • Materials Science: The compound can be utilized in the development of advanced materials such as covalent organic frameworks that exhibit unique electronic properties.
  • Drug Delivery Systems: Due to its ability to interact with biological molecules, it holds potential for targeted drug delivery systems.

Interaction studies involving 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol focus on its binding affinity with various biomolecules. These studies are crucial for understanding how this compound may be utilized in biomedical applications. Investigations into its photophysical properties also provide insights into how it interacts with light and other chemical species in biological environments .

Several compounds share structural similarities with 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3,6,8-Tetrakis(4-aminophenyl)pyreneC40H30N4C_{40}H_{30}N_{4}Contains amino groups instead of hydroxyls; used in different synthetic routes
PyreneC16H10C_{16}H_{10}A simpler polycyclic aromatic hydrocarbon; serves as a base structure
1-HydroxypyreneC16H10OC_{16}H_{10}OContains a single hydroxyl group; used in environmental studies

The uniqueness of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraphenol lies in its tetravalent nature and multiple hydroxyl groups which enhance its reactivity and applicability compared to simpler analogs .

XLogP3

10.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

570.18310931 g/mol

Monoisotopic Mass

570.18310931 g/mol

Heavy Atom Count

44

Dates

Modify: 2024-01-05

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